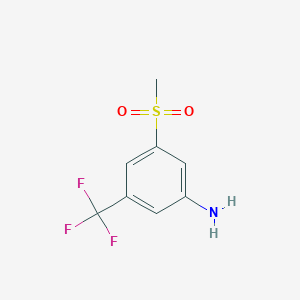![molecular formula C17H10Cl2N2O4 B2883348 5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione CAS No. 477856-86-3](/img/structure/B2883348.png)
5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione (DCPDT) is a heterocyclic organic compound that has been widely studied for its potential application in scientific research. DCPDT is a trione structure with two chlorine atoms and two oxygen atoms, and is a common building block for the synthesis of other compounds. The structure of DCPDT has been studied extensively and it has been found to be a versatile compound with many potential applications.
科学的研究の応用
Organic Synthesis Methodologies
The compound has been utilized in the development of novel synthesis methodologies for organic compounds. For instance, it plays a role in the synthesis of olefin polymerization catalysts, highlighting its utility in creating complex polymer structures with specific properties (Schmid et al., 2001). Additionally, it is involved in the synthesis of 1,2-dicyanobenzenes and phthalocyanines, indicating its significance in producing materials with potential electronic and photophysical applications (Wöhrle et al., 1993).
Material Science Applications
This compound contributes to the development of materials with novel optical and electronic properties. For example, its derivatives have been explored for their third-order nonlinear optical properties, which are crucial for applications in optical limiting and photonic devices (Murthy et al., 2013). Such studies underscore the potential of this compound in advancing materials science, particularly in the creation of new materials for optical and electronic applications.
Pharmacological Potential
Research into the pharmacological potential of derivatives of this compound has demonstrated its utility in drug discovery. Compounds synthesized using this chemical structure have been evaluated for their anticancer properties, indicating the compound's relevance in the development of new therapeutic agents (Gomha et al., 2015). Such studies highlight the compound's role in the synthesis of novel therapeutic molecules with potential efficacy against various diseases.
特性
IUPAC Name |
5-[[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-10-5-6-14(12(19)8-10)25-13-4-2-1-3-9(13)7-11-15(22)20-17(24)21-16(11)23/h1-8H,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCACBWUUHBNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2883265.png)
![2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2883266.png)
![4-[(Piperidin-2-yl)methyl]benzonitrile](/img/structure/B2883268.png)
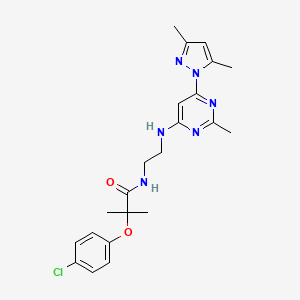

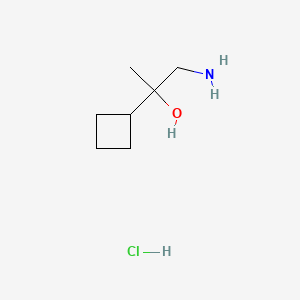
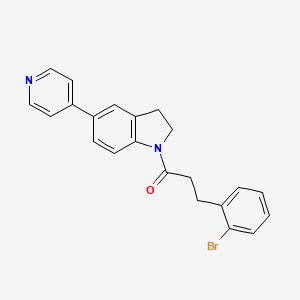

![1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine](/img/structure/B2883276.png)
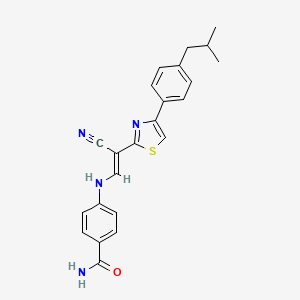

![(Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide](/img/structure/B2883281.png)
